molecular formula C8H4Cl2N2O2 B1197149 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione CAS No. 25983-13-5

6,7-Dichloroquinoxaline-2,3(1H,4H)-dione

Cat. No. B1197149
Key on ui cas rn: 25983-13-5
M. Wt: 231.03 g/mol
InChI Key: AVBSIKMUAFYZAV-UHFFFAOYSA-N
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Patent
US06548499B1

Procedure details

6,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione (5.39 g, 23.3 mmol) and phosphorus pentabromide (20.1 g, 46.7 mmol) were charged in a 100 mL round-bottom flask equipped with a condenser with an outlet half immerged in 10% NaOH aqueous solution (to absorb HBr generated during the reaction). The reaction was heated at 155° C. using an oil-bath for 2 hours when the formation of HBr ceased. The reaction content was poured into ice-water (100 mL) and basified with NH4OH. After filtration, the solid was dried and recrystallized using EtOH to give the desired product as a white solid (7.84 g, 94% yield): mp 169-70° C.; Rf=0.50, CH2Cl2; IR (KBr, cm−1) 3088, 1539, 1451, 1240, 1128, 964, 997; 1H NMR (CDCl3) δ 8.13 (s, 2H); 13C NMR (CDCl3) δ 142.4, 139.7, 136.3; MS (ACPI), m/z 338.4 (MH+); Anal. Calcd for C8H2N2Cl2Br2: C, 26.93; H, 0.56; N, 7.85. Found: C, 26.93; H, 0.56; N, 7.86.
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
94%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])N[C:7](=O)[C:6](=O)[NH:5]2.P(Br)(Br)(Br)(Br)[Br:16].[BrH:21].[NH4+:22].[OH-]>[OH-].[Na+]>[Br:21][C:7]1[C:6]([Br:16])=[N:5][C:4]2[C:9](=[CH:10][C:11]([Cl:12])=[C:2]([Cl:1])[CH:3]=2)[N:22]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
5.39 g
Type
reactant
Smiles
ClC=1C=C2NC(C(NC2=CC1Cl)=O)=O
Name
Quantity
20.1 g
Type
reactant
Smiles
P(Br)(Br)(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser with an outlet half
CUSTOM
Type
CUSTOM
Details
to absorb HBr
CUSTOM
Type
CUSTOM
Details
generated during the reaction)
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solid was dried
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC2=CC(=C(C=C2N=C1Br)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.84 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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